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Compound of Interest

Compound Name: (R,R)-MK 287

Cat. No.: B1673838

An In-depth Technical Guide on the Discovery and Development of Enobosarm ((R,R)-MK-
2866)

Introduction

Enobosarm, also known by its developmental codes GTx-024, MK-2866, and the common
name Ostarine, is a pioneering investigational drug in the class of nonsteroidal selective
androgen receptor modulators (SARMS). It was developed to elicit the therapeutic anabolic
effects of androgens on muscle and bone, but with reduced androgenic effects on other
tissues, such as the prostate. Originally developed by GTx, Inc., and later in collaboration with
Merck & Co., the rights for its development now belong to Veru, Inc.

Enobosarm is orally bioavailable and has been studied in over 25 clinical trials involving more
than 1,700 participants. Its development has explored a range of indications, from treating
muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia) to
stress urinary incontinence and, more recently, as a treatment for androgen receptor-positive
(AR+) breast cancer and as an adjunctive therapy to preserve muscle mass during weight loss
with GLP-1 receptor agonists.

This document provides a comprehensive technical overview of the discovery, mechanism of
action, preclinical and clinical development, and experimental protocols associated with
Enobosarm.
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Discovery and Preclinical Profile

The foundational research for Enobosarm and other SARMs emerged from the laboratories of
James T. Dalton and Duane D. Miller at the University of Tennessee. The goal was to create a
compound that could provide the muscle- and bone-building benefits of testosterone without its
associated side effects, such as benign prostatic hyperplasia, potential acceleration of prostate

cancer, and virilization in women.

Mechanism of Action

Enobosarm functions by selectively binding to the androgen receptor (AR) with high affinity (Ki
of 3.8 nM) and activating it. Unlike traditional anabolic steroids, Enobosarm's chemical
structure as a nonsteroidal aryl propionamide derivative allows for tissue-selective gene
expression. Upon binding, the Enobosarm-AR complex undergoes a conformational change
and translocates to the cell nucleus. There, it binds to specific DNA sequences known as
Androgen Response Elements (AREs), modulating the transcription of target genes. In muscle
and bone cells, this interaction promotes anabolic pathways, leading to increased protein
synthesis and decreased bone resorption. In contrast, its interaction with the AR in tissues like
the prostate and seminal vesicles is minimal, sparing them from significant androgenic
stimulation. Furthermore, Enobosarm is not metabolized into estrogen or dihydrotestosterone
(DHT), avoiding side effects related to aromatization and 5-alpha reduction.

Target Cell (e.g., Myocyte)

Tissue-Selective Anabolic Effects
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Caption: Enobosarm's selective androgen receptor modulation pathway.

Pharmacokinetics

Clinical studies have characterized Enobosarm as having a favorable pharmacokinetic profile
for a once-daily oral therapeutic. It is rapidly absorbed, and its pharmacokinetics are linear
across a range of single doses.

Parameter Value Reference

Oral Bioavailability ~100% (in rats)

Time to Max. Concentration
~1.0 hours

(Tmax)

Elimination Half-life (t¥%) 14-21 hours
Not significantly affected by
strong CYP3A4 inhibitors

Metabolism (itraconazole). Levels are
reduced by CYP3A4 inducers
(rifampin).

Dosing Once daily, oral administration

Clinical Development

Enobosarm has been evaluated in numerous clinical trials for various indications. This section
details the most significant of these studies.

Muscle Wasting (Cachexia & Sarcopenia)

The initial primary focus for Enobosarm was the prevention and treatment of muscle wasting
associated with cancer and aging.

Phase Il Trial in Healthy Elderly and Postmenopausal Women

This foundational 12-week, double-blind, placebo-controlled study (NCT00467844) evaluated
Enobosarm in 120 healthy elderly men and postmenopausal women. The results demonstrated
a clear dose-dependent benefit.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Enobosarm 1 Enobosarm 3 P-value (3 mg
Endpoint Placebo
mg mg vs. Placebo)

Change in Total
Lean Body Mass - - +1.25 kg <0.001
(LBM)
Change in Stair

) - - +16.8 watts 0.013
Climb Power
Change in Insulin
Resistance +2.6% - -27.3% 0.013

(HOMA-IR)

Experimental Protocol: Phase Il Sarcopenia Trial (NCT00467844)

» Objective: To assess the efficacy and safety of Enobosarm on total lean body mass and
physical function.

o Design: 12-week, randomized, double-blind, placebo-controlled trial.

o Participants: 120 healthy elderly men (>60 years) and postmenopausal women.

« Intervention: Daily oral doses of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of Enobosarm.

¢ Primary Endpoint: Change from baseline in total lean body mass (LBM).

o Method of Assessment: LBM was measured by dual-energy X-ray absorptiometry (DXA).
e Secondary Endpoints: Physical function, body weight, insulin resistance, and safety.

» Method of Assessment: Physical function was measured by a stair climb test (time and
power calculation). Safety was monitored via adverse event reporting and clinical laboratory
tests.

Phase Il Trial in Cancer Patients

A subsequent randomized, double-blind, placebo-controlled Phase Il trial evaluated Enobosarm
in 159 patients with various cancers who had experienced weight loss. This study confirmed
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the anabolic effects in a patient population.

) Enobosarm 1 mg Enobosarm 3 mg
Endpoint Placebo (n=34)
(n=32) (n=34)
Median Change in +1.5 kg (p=0.0012 vs +1.0 kg (p=0.046 vs
+0.02 kg
LBM placebo) placebo)

Phase Ill POWER Trials

Two large, identically designed Phase Il trials (POWER 1 and 2; NCT01355484,
NCT01355497) were conducted to assess Enobosarm for preventing and treating muscle
wasting in patients with non-small-cell lung cancer (NSCLC). The co-primary endpoints were
LBM and physical function (stair climb power). While the trials demonstrated a statistically
significant increase in LBM, they failed to meet the pre-specified responder analysis for the
physical function endpoint. This led to the discontinuation of development for this specific
indication.

Stress Urinary Incontinence (SUI)

Based on the role of the androgen receptor in pelvic floor muscle, Enobosarm was investigated
for SUI in postmenopausal women. The Phase Il ASTRID trial, however, failed to meet its
primary endpoint, showing no statistically significant difference in the reduction of incontinence
episodes per day compared to placebo.

Breast Cancer

A promising area of development is in the treatment of AR-positive, estrogen receptor-positive
(ER+), and HER2-negative metastatic breast cancer. The rationale is that activating the AR in
these tumors can have a tumor-suppressive effect. Phase Il trials have shown encouraging
results, and Enobosarm is currently in Phase 3 trials for this indication, using higher doses
(e.g., 9 mg/day) than in the muscle wasting studies.

Adjunctive Therapy for Obesity

More recently, Enobosarm is being developed to address a significant side effect of GLP-1
receptor agonists (e.g., semaglutide) used for weight loss: the concurrent loss of lean muscle
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mass.
Phase IIb QUALITY Trial

This double-blind, placebo-controlled study evaluated Enobosarm in older adults with obesity
receiving semaglutide. The results were highly positive, demonstrating that Enobosarm could
significantly preserve muscle while augmenting fat loss.

Semaglutide + Enobosarm

Endpoint (at 16 weeks) Semaglutide + Placebo -
mg

Relative Reduction in Lean )

Baseline 99.1% (p < 0.001)
Mass Loss
Percentage of Total Weight

99%

Loss from Fat
Incidence of Gl Adverse

32 cases 18 cases

Events

Experimental Protocol: Phase llb QUALITY Trial

» Objective: To evaluate the safety and efficacy of Enobosarm to preserve muscle and
augment fat loss in older patients receiving semaglutide for weight reduction.

» Design: Multicenter, double-blind, placebo-controlled, randomized, dose-finding study.

o Participants: Approximately 150 overweight or obese patients aged >60 years initiating
semaglutide treatment.

« Intervention: Daily oral Enobosarm (3 mg or 6 mg) or placebo, in addition to semaglutide.
e Primary Endpoint: Change in total lean body mass.

o Key Secondary Endpoints: Change in total body fat mass and physical function (stair climb
test).
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o Method of Assessment: Body composition was assessed by DXA. Safety and tolerability
were monitored throughout the study.

Visualized Workflows and Relationships

To better illustrate the processes involved in Enobosarm's development and application, the

following diagrams are provided.
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Caption: A generalized workflow for a randomized controlled trial of Enobosarm.
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Caption: Logical relationship for Enobosarm's use with GLP-1 agonists.

Safety and Tolerability

Across numerous clinical trials, Enobosarm has demonstrated a favorable safety profile and is
generally well-tolerated. A pooled safety analysis from four randomized clinical trials including
over 1,000 patients provides a robust overview.

o Adverse Events: The profile of treatment-emergent adverse events (TEAES) for Enobosarm
IS comparable to placebo. The most common AEs were related to the underlying conditions
of the trial participants (e.g., hausea, anemia in cancer patients) and were not significantly
increased compared to the placebo arms.

o Gastrointestinal Effects: Notably, Enobosarm does not appear to increase gastrointestinal
side effects. In the QUALITY trial, it was associated with a lower incidence of Gl events
compared to placebo when combined with semaglutide.
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 Liver Function: There has been no evidence of significant drug-induced liver injury (DILI).
Mild, transient elevations in liver enzymes have been observed in some patients but were
typically within normal limits and resolved.

 Lipid Profile: A consistent finding across studies is a reduction in HDL cholesterol.
Reductions in total cholesterol, LDL-C, and triglycerides have also been observed.

o Hormonal Effects: As an AR agonist, Enobosarm can suppress endogenous testosterone
and sex hormone-binding globulin (SHBG). These effects are generally dose-dependent and
reversible.

Conclusion

Enobosarm ((R,R)-MK-2866) stands as one of the most extensively studied selective androgen
receptor modulators to date. Its development journey began with a clear therapeutic goal: to
provide the anabolic benefits of androgens for muscle and bone while avoiding unwanted
androgenic side effects. Preclinical and early-phase clinical trials consistently demonstrated its
ability to increase lean body mass and improve physical function.

While late-stage trials for cancer cachexia did not meet their functional endpoints, leading to a
pivot in strategy, the robust data on its anabolic effects and safety profile have enabled its
continued development in other areas. The current focus on AR+ breast cancer and as a
muscle-preserving agent in obesity treatment highlights the compound's versatility. The positive
results from the Phase IIb QUALITY trial, in particular, position Enobosarm as a potentially
critical component of next-generation weight management therapies. As an investigational
agent, it has not yet received regulatory approval for any indication, but ongoing research
continues to define its potential therapeutic roles.

« To cite this document: BenchChem. [Discovery and development of Enobosarm (R,R)-MK
2866]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673838#discovery-and-development-of-enobosarm-
r-r-mk-2866]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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